molecular formula C15H14N4O2S B2746090 1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899988-33-1

1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2746090
CAS No.: 899988-33-1
M. Wt: 314.36
InChI Key: XYEDQVJFEPQKJD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available literature .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : A study by Hassaneen et al. (2003) discusses the synthesis of polyfunctional fused heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives. These compounds are formed through reactions involving 2-dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione with various amines, demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in creating complex heterocyclic structures (Hassaneen et al., 2003).

  • Multicomponent Synthesis : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines, including compounds structurally similar to 1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This synthesis involves a three-component reaction and highlights the potential of these compounds in complex chemical syntheses (Rahmani et al., 2018).

Potential in Drug Discovery and Photophysical Properties

  • Anticancer and Antibacterial Activity : Aremu et al. (2017) synthesized a range of pyrimidine diones and tested them for their antibacterial and anticancer activity. This research suggests the potential of pyrido[2,3-d]pyrimidine derivatives in the development of new pharmacological agents (Aremu et al., 2017).

  • Photophysical Properties and pH-Sensing Application : Yan et al. (2017) explored the photophysical properties of pyrimidine-phthalimide derivatives, demonstrating their solid-state fluorescence emission and potential as pH sensors. This indicates the utility of pyrimidine derivatives in developing novel colorimetric sensors (Yan et al., 2017).

Safety and Hazards

The safety profile and potential hazards associated with this compound are not detailed in the available literature. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Mechanism of Action

Target of Action

The primary target of F2805-1703 is currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

F2805-1703 likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of CDK2, this would result in the inhibition of cell cycle progression . The exact mode of interaction and the resulting changes are subject to ongoing research.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

The molecular and cellular effects of F2805-1703’s action would likely include cell cycle arrest and induction of apoptosis in cancer cells, given its potential inhibition of CDK2 . This could result in a decrease in tumor growth and potentially tumor shrinkage.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins .

Cellular Effects

F2805-1703 has been shown to have significant effects on various types of cells. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of F2805-1703 is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of F2805-1703 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of F2805-1703 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

F2805-1703 is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-18-13-12(14(20)19(2)15(18)21)11(6-8-17-13)22-9-10-5-3-4-7-16-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEDQVJFEPQKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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